molecular formula C12H8Cl2O4S B1619426 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol CAS No. 3636-29-1

4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol

Cat. No. B1619426
CAS RN: 3636-29-1
M. Wt: 319.2 g/mol
InChI Key: LYNCCKPDWATQNR-UHFFFAOYSA-N
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Description

4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol , also known by its IUPAC name 2-(4-hydroxyphenylsulfonyl)phenol , is a chemical compound with the molecular formula C12H8Cl2O4S and a molecular weight of 319.16 g/mol . It is a crystalline solid with a white to pale yellow color. Let’s explore further.

Future Directions

: MilliporeSigma: 2-((4-Hydroxyphenyl)sulfonyl)phenol : ChemicalBook: 4-CHLORO-2-[(5-CHLORO-2-HYDROXYPHENYL)SULFONYL]PHENOL

properties

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNCCKPDWATQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324527
Record name 2,2'-sulfonylbis(4-chlorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol

CAS RN

3636-29-1
Record name 2,5'-dichlorodiphenyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-sulfonylbis(4-chlorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol
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4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol
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Reactant of Route 4
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol
Reactant of Route 5
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol
Reactant of Route 6
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol

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